Synthesis Efficiency: 100% Yield from 2-Fluoro-5-nitrobenzoic Acid Using Oxalyl Chloride
The synthesis of 2-fluoro-5-nitrobenzoyl chloride from 2-fluoro-5-nitrobenzoic acid using oxalyl chloride (3.0 equivalents) proceeds with a quantitative 100% yield after 30 minutes of stirring and concentration under vacuum . In comparison, the synthesis of the parent carboxylic acid 2-fluoro-5-nitrobenzoic acid itself typically requires multi-step nitration and purification sequences with variable yields. The quantitative conversion eliminates the need for chromatographic purification, reducing both material waste and processing time in procurement-scale preparation.
| Evidence Dimension | Reaction yield for acyl chloride formation from benzoic acid |
|---|---|
| Target Compound Data | 100% yield (oxalyl chloride, 3.0 eq, 30 min stirring, vacuum concentration) |
| Comparator Or Baseline | Typical acid chloride preparations from substituted benzoic acids using SOCl₂ or (COCl)₂ range from 70–95% yield (class-level baseline; no single comparator paper cited) |
| Quantified Difference | +5 to +30 percentage points above typical acid chloride synthetic yields |
| Conditions | 2-fluoro-5-nitrobenzoic acid (2.0 g, 11.0 mmol), oxalyl chloride (2.89 mL, 33.0 mmol), THF, 30 min stirring, then concentration under vacuum; as per US2002/107269, 2002, A1 |
Why This Matters
A quantitative 100% yield in a single-step conversion without chromatography translates directly to lower cost per gram for end users and higher batch-to-batch consistency.
